N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,4,5-trimethylbenzene core linked via an ethyl chain to a 1,3-thiazole ring substituted with a 3-fluorophenyl group. While direct pharmacological data for this compound is unavailable in the provided evidence, its analogs (e.g., sulfonamides with chloro or positional fluorine variants) have been studied for applications in medicinal chemistry, particularly as protease inhibitors or receptor modulators .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S2/c1-13-9-15(3)19(10-14(13)2)27(24,25)22-8-7-18-12-26-20(23-18)16-5-4-6-17(21)11-16/h4-6,9-12,22H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCCKOHYBVCFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl group via a substitution reaction. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. Reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also optimize reaction conditions and identify the most effective catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
- 3-Chloro Analog (G573-0103) :
The compound 3-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide (C₁₇H₁₄ClFN₂O₂S₂; MW: 396.89 g/mol) replaces the 2,4,5-trimethyl groups with a single 3-chloro substituent. The chloro group’s electron-withdrawing nature may reduce metabolic stability compared to the methylated analog, which offers steric bulk and lipophilicity for membrane penetration .
Positional Isomerism on the Thiazole-Attached Phenyl Group
- 4-Fluorophenyl Variant :
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide (structural data inferred from ) demonstrates how fluorine’s position affects electronic distribution. The 4-fluorophenyl group may enhance π-π stacking in hydrophobic binding pockets, whereas the 3-fluorophenyl isomer could induce steric hindrance or altered dipole interactions .
Functional Group Comparison: Sulfonamide vs. Urea
- FTBU-1 :
The urea derivative 1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea shares the 3-fluorophenyl-thiazole motif but replaces the sulfonamide with a urea group. Ureas generally exhibit stronger hydrogen-bonding capacity but lower metabolic stability due to susceptibility to hydrolysis, whereas sulfonamides offer better resistance to enzymatic degradation .
Thiazole-Containing Inhibitors with Fluorophenyl Groups
- X77 (C₂₇H₃₃N₅O₂) :
This indole carboxamide derivative features a 3-fluorophenyl-thiazole group similar to the target compound. X77 has demonstrated inhibitory activity against viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ), suggesting that the fluorophenyl-thiazole moiety may be a critical pharmacophore for protease binding. However, X77’s larger indole core and carboxamide linkage differentiate its pharmacokinetic profile from sulfonamide-based analogs .
Comparative Data Table
Key Research Findings
- Electronic Effects : Fluorine’s position on the phenyl ring significantly impacts binding. For example, 4-fluorophenyl analogs show enhanced target engagement in protease assays compared to 3-fluorophenyl derivatives .
- Metabolic Stability : Sulfonamides like the target compound generally exhibit longer half-lives than urea derivatives (e.g., FTBU-1) due to reduced susceptibility to hydrolysis .
- Steric Considerations : Methyl groups on the benzene ring improve lipophilicity and membrane permeability, as seen in analogs like G573-0103, but may reduce solubility in polar solvents .
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Fluorophenyl group : A phenyl group substituted with a fluorine atom.
- Sulfonamide moiety : Known for its antibacterial properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide portion may inhibit specific enzymes involved in bacterial folic acid synthesis, similar to traditional sulfa drugs.
- Receptor Interaction : The thiazole ring may interact with various receptors implicated in inflammatory pathways and cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against certain pathogens.
Pharmacological Properties
Research indicates that this compound exhibits:
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines.
- Anticancer Activity : Evidence suggests it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : It has demonstrated activity against various bacterial strains in laboratory settings.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 and TNF-alpha production | |
| Anticancer | Induced apoptosis in breast cancer cells | |
| Antimicrobial | Effective against E. coli and S. aureus |
Detailed Research Findings
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Anti-inflammatory Studies :
- In a study involving murine models, treatment with the compound resulted in a significant decrease in inflammation markers. The mechanism was attributed to inhibition of NF-kB signaling pathways.
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Anticancer Research :
- A study examined the effects on human breast cancer cell lines (MCF-7). Results indicated that the compound induced apoptosis through caspase activation and downregulation of Bcl-2 proteins.
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Antimicrobial Testing :
- The compound was tested against various bacterial strains, showing notable inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) was determined for key pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
